molecular formula C13H22ClN5O3S B554629 Tos-Arg-NH2 HCl CAS No. 14279-64-2

Tos-Arg-NH2 HCl

Cat. No.: B554629
CAS No.: 14279-64-2
M. Wt: 363,89 g/mole
InChI Key: ULGNEWYDCYUHJH-MERQFXBCSA-N
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Description

Tosyl-L-Arginine Amide Hydrochloride, also known as Tos-Arg-NH2 HCl, is a synthetic compound widely used in biochemical research. It is a derivative of the amino acid arginine, modified with a tosyl group (p-toluenesulfonyl) to enhance its stability and reactivity. This compound is often utilized in proteomics and peptide synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tosyl-L-Arginine Amide Hydrochloride typically involves the protection of the arginine amino group with a tosyl group. The process begins with the reaction of L-arginine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting tosylated arginine is then converted to its amide form by reacting with ammonia or an amine derivative. The final product is obtained as a hydrochloride salt by treating the amide with hydrochloric acid.

Industrial Production Methods: Industrial production of Tosyl-L-Arginine Amide Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the tosylation and amidation steps.

Chemical Reactions Analysis

Types of Reactions: Tosyl-L-Arginine Amide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted arginine derivatives.

Scientific Research Applications

Tosyl-L-Arginine Amide Hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Comparison with Similar Compounds

  • Tosyl-L-Lysine Amide Hydrochloride
  • Tosyl-L-Ornithine Amide Hydrochloride
  • Tosyl-L-Histidine Amide Hydrochloride

Comparison: Tosyl-L-Arginine Amide Hydrochloride is unique due to its specific interaction with arginine-binding proteins and enzymes. Compared to similar compounds, it exhibits distinct reactivity and stability, making it particularly useful in peptide synthesis and biochemical research. The presence of the tosyl group enhances its solubility and reactivity, distinguishing it from other tosylated amino acid derivatives .

Properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3S.ClH/c1-9-4-6-10(7-5-9)22(20,21)18-11(12(14)19)3-2-8-17-13(15)16;/h4-7,11,18H,2-3,8H2,1H3,(H2,14,19)(H4,15,16,17);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGNEWYDCYUHJH-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595361
Record name N~5~-(Diaminomethylidene)-N~2~-(4-methylbenzene-1-sulfonyl)-L-ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14279-64-2
Record name N~5~-(Diaminomethylidene)-N~2~-(4-methylbenzene-1-sulfonyl)-L-ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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